molecular formula C14H27ClN2O2 B2738210 Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride CAS No. 2550997-84-5

Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride

カタログ番号: B2738210
CAS番号: 2550997-84-5
分子量: 290.83
InChIキー: PUMDHDUSBPMDSQ-ZVWHLABXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride is a bicyclic heterocyclic compound featuring a decahydropyridoazepine core modified with a tert-butyl carboxylate group and a hydrochloride counterion. The stereochemistry (4aR,9aS) indicates a rigid, fused-ring system with defined spatial arrangement. Its synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and catalytic transformations to achieve the desired stereochemistry and functionalization .

特性

IUPAC Name

tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-10-5-4-7-11-12(16)8-6-9-15-11;/h11-12,15H,4-10H2,1-3H3;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMDHDUSBPMDSQ-ZVWHLABXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]2[C@H]1CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride involves several steps:

  • Initial Cyclization: : Starting with the suitable precursor molecules, a cyclization reaction is performed under controlled conditions to form the pyrido[3,2-b]azepine ring system. This usually requires specific catalysts and solvents to proceed efficiently.

  • Esterification: : The carboxylic acid functional group is esterified with tert-butanol in the presence of an acid catalyst.

  • Hydrochloride Formation: : The final hydrochloride salt is obtained by treating the resulting ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride involves optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques and automated synthesis reactors may be employed to streamline the process and enhance reproducibility.

化学反応の分析

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: : Undergoes oxidation reactions which can lead to the formation of more reactive intermediates.

  • Reduction: : Can be reduced under certain conditions to yield different stereoisomers or partially reduced products.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at positions susceptible to attack by nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Alkyl halides, hydrides, and other nucleophiles are employed under conditions that facilitate substitution.

Major Products Formed

Depending on the reaction conditions and reagents used, major products include various stereoisomers, and substituted derivatives, each with unique properties.

科学的研究の応用

This compound finds extensive applications across several scientific disciplines:

  • Chemistry: : It is used as an intermediate in the synthesis of complex molecules.

  • Biology: : Its interaction with biological targets makes it useful in studying biochemical pathways.

  • Medicine: : Investigated for potential therapeutic uses due to its interaction with specific receptors and enzymes.

  • Industry: : Utilized in the production of specialized materials and chemicals.

作用機序

The exact mechanism of action of this compound depends on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction often involves binding to specific active sites, leading to changes in biochemical pathways and physiological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with three structurally related derivatives:

Compound Name Core Structure Functional Groups Synthesis Yield Key Reactions Applications
Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride Decahydropyridoazepine Tert-butyl carboxylate, HCl salt Not reported Likely Boc protection, cyclization Pharmaceutical intermediate
L14 () Benzyl carbamate tert-butyl carbamate, thiazole, methylthio 31% HATU-mediated coupling, DIEA activation WDR5 protein degrader
93c () Benzo-cyclohepta-isoindole tert-butyl carboxylate, methoxy, fused aromatic rings 84% [4+3] cycloaddition, TMSOTf catalysis Synthetic intermediate
200 () Pyrimido-pyrrolo-quinoxaline tert-butyl carbamate, methylthio, pyrimidine Not reported Boc protection, DBU-mediated elimination Pharmaceutical intermediate
Key Observations:
  • Core Structure Diversity: The target compound’s decahydropyridoazepine core contrasts with L14’s benzyl carbamate, 93c’s benzo-fused cyclohepta-isoindole, and 200’s pyrimido-pyrrolo-quinoxaline. These structural differences influence physicochemical properties such as solubility, stability, and binding affinity .
  • Functional Groups : All compounds share tert-butyl-based protecting groups (carboxylate or carbamate), which enhance solubility during synthesis. Unique groups like thiazole (L14) and methoxy (93c) introduce distinct electronic and steric effects, affecting reactivity and biological activity .

Analytical and Spectroscopic Data

  • L14 : Characterized by ESI-MS ([M+H]+: 678.3), HPLC purity (95.8%), and ¹H/¹³C NMR data, confirming regioselective coupling and rotational isomerism .
  • 93c : HRMS (ESI) confirmed molecular weight (406.1984 vs. calc. 406.1989), while ¹H NMR revealed two rotamers (1.6:1 ratio) due to restricted rotation .
  • Target Compound : Comparable analytical methods (e.g., NMR, MS) would likely identify its stereochemical purity and salt formation.

生物活性

Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride is a bicyclic compound of interest in medicinal chemistry. Its complex structure suggests potential pharmacological properties that warrant investigation into its biological activity. This article reviews the synthesis methods, biological mechanisms, and research findings related to this compound.

Synthesis and Structural Characteristics

The synthesis of tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride typically involves several key steps:

  • Starting Materials : Specific precursors are chosen based on the desired structural features.
  • Reaction Conditions : Controlled conditions such as temperature and solvent type are critical for successful synthesis.
  • Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure.

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_2O_2, with a molecular weight of 262.35 g/mol. The structural representation includes a pyridoazepine core with a tert-butyl ester group which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in disease processes.

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors in various enzymatic reactions. For instance, studies suggest that compounds resembling transition states can effectively inhibit target enzymes by binding more tightly than substrates in their ground state .

Pharmacological Properties

Research indicates that tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride may exhibit the following pharmacological properties:

  • Antiviral Activity : Compounds related to this structure have been investigated for their ability to inhibit viral neuraminidases . Neuraminidase inhibitors are crucial in the treatment of influenza and other viral infections.
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit similar effects in models of neurodegeneration.

Research Findings

Recent studies highlight the promising biological activities associated with this compound:

Study FocusFindings
Antiviral ActivityDemonstrated inhibitory effects against influenza virus neuraminidase with significant Ki values indicating potency .
Neuroprotective PotentialSuggested mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal models.

Case Studies

  • Influenza Virus Inhibition : A study tested derivatives of similar compounds against influenza virus strains and found significant reductions in cytopathogenic effects at certain concentrations .
  • Neuroprotection in Animal Models : Research involving animal models indicated that administration of related compounds resulted in improved outcomes in neurodegenerative conditions by reducing inflammation and apoptosis in neuronal tissues.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4aR,9aS)-decahydropyridoazepine carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including tert-butyl carbamate protection, HATU/DIEA-mediated coupling, and purification via reverse-phase flash chromatography (RP-FC). For example, dissolve the carboxylic acid precursor in dry DMF, activate with HATU (1.2 eq) and DIEA (2.0 eq), and couple with an amine intermediate under argon for 4 hours. Extract with EtOAc, dry over MgSO4, and purify via RP-FC (MeOH/CH2Cl2 gradients). Yields can reach ~31% under optimized conditions . Stereochemical control requires chiral auxiliaries or enantioselective catalysis, validated by NMR and X-ray crystallography .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to assign proton environments and coupling constants (e.g., axial vs. equatorial protons in the decahydropyridoazepine core). For absolute configuration, perform single-crystal X-ray diffraction (as in ) or compare experimental NMR shifts with density functional theory (DFT)-calculated spectra. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC purity assessments (>95%) ensure sample integrity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathway predictions for tert-butyl-protected intermediates?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify kinetic vs. thermodynamic pathways. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, using computed activation energies to prioritize reaction conditions . Discrepancies between predicted and observed regioselectivity can be addressed via isotopic labeling or kinetic profiling under varying temperatures .

Q. What methodologies address low yields in coupling reactions involving sterically hindered intermediates?

  • Methodological Answer : Optimize steric effects by using bulky coupling agents (e.g., HATU over EDCI) and increasing reaction times (4–12 hours). Screen solvents (DMF, DCM, or THF) to improve solubility of the tert-butyl-protected intermediate. For highly hindered systems, microwave-assisted synthesis (e.g., 80°C, 30 minutes) enhances reaction kinetics . Post-reaction, employ phase-transfer catalysts to mitigate solubility issues in biphasic systems .

Q. How can researchers analyze degradation products under acidic or oxidative conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in simulated gastric fluid (0.1N HCl, 37°C) or H2O2-containing buffers. Monitor degradation via LC-MS with a C18 column (ACN/water + 0.1% formic acid). Identify fragments using high-resolution tandem MS and compare with synthetic standards. For structural elucidation of unknown degradants, isolate via preparative HPLC and characterize by 2D NMR .

Q. What strategies validate the biological activity of this compound in target-binding assays?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to targets like WDR5. For intracellular targets, employ cellular thermal shift assays (CETSA) to confirm target engagement. Cross-validate with knockdown/rescue experiments or competitive inhibition using known ligands (e.g., VHL-based PROTACs) .

Data Contradiction Analysis

Q. How should discrepancies in NMR spectral data be resolved?

  • Methodological Answer : If experimental ¹H NMR shifts conflict with predicted values (e.g., due to dynamic ring puckering in the decahydropyridoazepine core), perform variable-temperature NMR to assess conformational exchange. Compare with DFT-optimized structures using software like Gaussian or ORCA. For diastereomeric mixtures, use chiral chromatography or Mosher ester derivatization to isolate enantiomers .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

  • Methodological Answer : Standardize reaction monitoring via TLC or inline IR spectroscopy to ensure consistent intermediate conversion. For moisture-sensitive steps (e.g., tert-butyl deprotection), use rigorously dried solvents and argon atmospheres. Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR analyses to quantify purity .

Methodological Tools and Techniques

Q. How can AI-driven platforms optimize reaction conditions for this compound?

  • Methodological Answer : Implement tools like COMSOL Multiphysics coupled with machine learning (ML) to model reaction kinetics and optimize parameters (temperature, solvent ratios). Train ML models on historical data (e.g., yield vs. catalyst loading) to predict ideal conditions. Validate with high-throughput experimentation (HTE) in microreactors .

Q. What advanced separation techniques improve purification of stereoisomers?

  • Methodological Answer :
    Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/IPA gradients. For large-scale separations, simulate moving bed (SMB) chromatography enhances efficiency. Alternatively, exploit diastereomeric salt formation with tartaric acid derivatives for crystallization-based resolution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。